molecular formula C5H12ClN B14709977 N-(Chloromethyl)-N-ethylethanamine CAS No. 13125-61-6

N-(Chloromethyl)-N-ethylethanamine

Cat. No.: B14709977
CAS No.: 13125-61-6
M. Wt: 121.61 g/mol
InChI Key: ZBUQPAJRQXISTC-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-N-ethylethanamine is a tertiary amine featuring a chloromethyl (–CH2Cl) group and two ethyl (–C2H5) groups attached to the nitrogen atom. The chloromethyl group confers reactivity, enabling applications in organic synthesis, polymer modification, or pharmaceutical intermediates .

Properties

IUPAC Name

N-(chloromethyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-3-7(4-2)5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUQPAJRQXISTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500759
Record name N-(Chloromethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13125-61-6
Record name N-(Chloromethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloromethyl)-N-ethylethanamine typically involves the reaction of ethylethanamine with chloromethylating agents. One common method is the reaction of ethylethanamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of chloromethyl methyl ether as the chloromethylating agent remains common, with the reaction being conducted at elevated temperatures to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: N-(Chloromethyl)-N-ethylethanamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form N-(chloromethyl)-N-ethylacetamide using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the chloromethyl group can yield N-(methyl)-N-ethylethanamine.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various N-substituted derivatives.

    Oxidation: N-(chloromethyl)-N-ethylacetamide.

    Reduction: N-(methyl)-N-ethylethanamine.

Scientific Research Applications

N-(Chloromethyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-ethylethanamine involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares N-(Chloromethyl)-N-ethylethanamine with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Nitrogen Key Features
This compound* C5H12ClN ~121.61† –CH2Cl, –C2H5, –C2H5 Reactive chloromethyl group
N-Chloro-N-ethylethanamine C4H10ClN 107.58 –Cl, –C2H5, –C2H5 Direct N–Cl bond; less steric bulk
2-Chloro-N,N-diethyl Ethanamine C6H14ClN 135.64 –C2H5, –C2H5, –CH2CH2Cl Chloroethyl chain; lipophilic
2-(N,N-Dimethylamino)ethyl chloride C4H11ClN2 122.60 –CH2Cl, –CH3, –CH3 Dimethylamino group; polar
N-(2-Bromobenzyl)-N-ethylethanamine C11H16BrN 242.16 –C2H5, –CH2(C6H4Br) Bromobenzyl substituent; bulky

*Hypothetical structure based on naming conventions.
†Calculated from atomic masses.

Pharmacological and Industrial Relevance

  • Polymer Modification : Chloromethyl groups in resins enhance hydrophilicity and ion-exchange capacity, critical in water treatment .

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